(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline using chiral catalysts. This process ensures the selective formation of the (S)-enantiomer. Reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced chiral catalysts to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Further reduction can lead to fully saturated tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of alkaloids.
Medicine: Research explores its potential therapeutic effects, particularly in the context of neurodegenerative diseases and as a ligand for various receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the (S)-form, with different biological activities.
1,2,3,4-tetrahydroisoquinoline: The parent compound without the methyl group, used in various synthetic applications.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, influencing its chemical and biological properties.
Uniqueness
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with biological targets. This enantiomeric specificity is crucial in medicinal chemistry, where the (S)-form may exhibit different pharmacological effects compared to the ®-form or the racemic mixture.
Properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458627 | |
Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64982-61-2 | |
Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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